
Oxazole-5-carboxamide
Vue d'ensemble
Description
Oxazole-5-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C4H4N2O2 and its molecular weight is 112.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
Les dérivés de l'oxazole, y compris l'Oxazole-5-carboxamide, se sont avérés présenter une activité antimicrobienne significative . La présence du noyau oxazole dans ces composés contribue à leur capacité à inhiber la croissance de divers types de bactéries et de champignons .
Activité anticancéreuse
L'this compound et ses dérivés ont été étudiés pour leurs propriétés anticancéreuses potentielles . Ces composés ont montré des résultats prometteurs dans l'inhibition de la croissance des cellules cancéreuses dans diverses études .
Activité antituberculeuse
Des recherches ont montré que l'this compound peut avoir des propriétés antituberculeuses . Cela en fait un candidat potentiel pour le développement de nouveaux médicaments antituberculeux .
Activité anti-inflammatoire
L'this compound s'est avéré présenter une activité anti-inflammatoire . Cette propriété en fait un candidat potentiel pour le développement de nouveaux médicaments anti-inflammatoires .
Activité antidiabétique
Des études ont montré que l'this compound peut avoir des propriétés antidiabétiques . Cela suggère qu'il pourrait être utilisé dans le développement de nouveaux traitements pour le diabète
Safety and Hazards
In case of accidental release, avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
The development of efficient synthetic strategies for the preparation of novel 2’-carboxyl isoflavones and their recyclization products, pyrazoles and oxazoles, is a promising future direction . Utilizing readily accessible starting materials and mild reaction conditions, the synthesis affords valuable compounds with good to excellent yields .
Mécanisme D'action
Target of Action
Oxazole-5-carboxamide is a heterocyclic compound with a wide spectrum of biological activities Oxazole derivatives are known to interact with various receptors and enzymes in the biological environment due to their electron-abundant aspect .
Mode of Action
It’s known that oxazole compounds can interact with their targets through unique specific interactions . For instance, some oxazole compounds were envisioned to be formal imidazole mimics, placing a long pair of electrons to the DNA minor groove .
Biochemical Pathways
Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . These activities suggest that this compound may affect multiple biochemical pathways.
Result of Action
Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties . This suggests that this compound may have diverse molecular and cellular effects.
Analyse Biochimique
Biochemical Properties
Oxazole-5-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation and apoptosis. Additionally, this compound interacts with proteins involved in DNA replication and repair, further highlighting its potential as a therapeutic agent .
Cellular Effects
This compound exerts a range of effects on different types of cells and cellular processes. In cancer cells, this compound has been found to induce apoptosis, a form of programmed cell death, by activating specific signaling pathways. This compound also affects gene expression, leading to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. Furthermore, this compound influences cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the production of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific sites on target enzymes and proteins, leading to their inhibition or activation. For example, this compound binds to the active site of kinases, preventing their phosphorylation activity. This inhibition disrupts downstream signaling pathways, ultimately affecting cellular functions such as growth and survival. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is an important factor in its long-term efficacy. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods. This degradation can lead to a reduction in its biological activity. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert therapeutic effects without significant toxicity. At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of this compound and its metabolites in the liver and kidneys. Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then undergo further biotransformation or be excreted from the body. This compound also interacts with cofactors such as NADH and FAD, which are essential for its metabolic activity. The effects of this compound on metabolic flux and metabolite levels have been studied, revealing its impact on key metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it binds to transporters on the cell membrane. Once inside the cell, this compound can interact with intracellular binding proteins, which facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within tissues can influence its therapeutic efficacy and toxicity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments or organelles through the presence of targeting signals or post-translational modifications. For example, this compound can be directed to the nucleus, where it interacts with DNA and nuclear proteins to modulate gene expression. The subcellular localization of this compound is crucial for its therapeutic effects, as it determines the sites of its action within the cell .
Propriétés
IUPAC Name |
1,3-oxazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c5-4(7)3-1-6-2-8-3/h1-2H,(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNFUCNDPLBTMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624697 | |
| Record name | 1,3-Oxazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158178-93-9 | |
| Record name | 1,3-Oxazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-oxazole-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


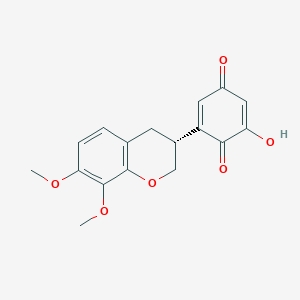
![8-(5-Hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B136590.png)

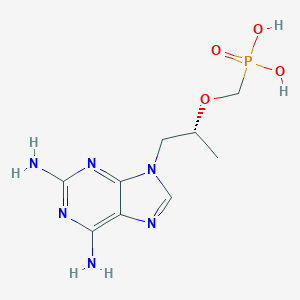
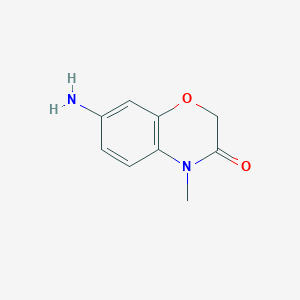
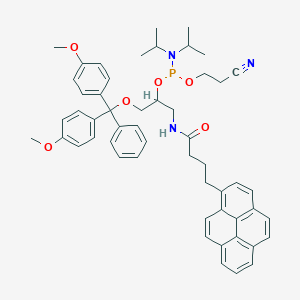
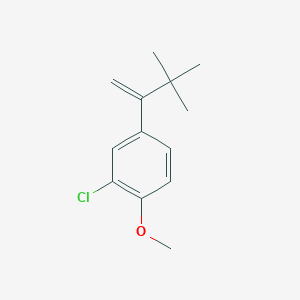
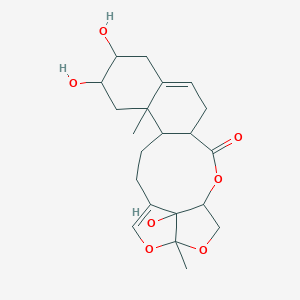
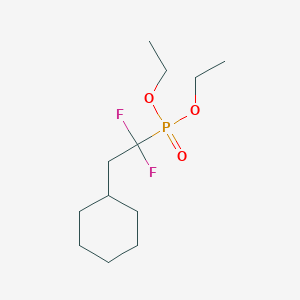

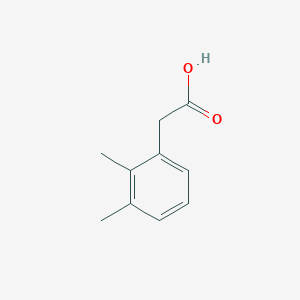

![1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane](/img/structure/B136615.png)
![(1R,3Z,5S,8Z,12Z,15S)-5,17-dihydroxy-18-[(2S)-1-hydroxypropan-2-yl]-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one](/img/structure/B136618.png)
